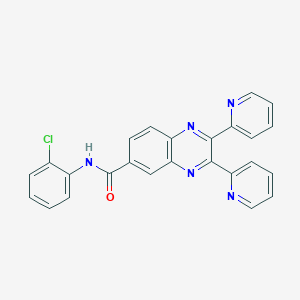
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, also known as DRDE-30, is a chemical compound that has been widely used in scientific research due to its various properties. DRDE-30 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA damage repair and cell survival.
Mechanism of Action
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide acts as a competitive inhibitor of PARP, binding to the active site of the enzyme and preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.12 μM.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on PARP, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and enhance the efficacy of chemotherapy and radiation therapy. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of inflammatory and neurological diseases.
Advantages and Limitations for Lab Experiments
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has several advantages for lab experiments. It is a potent and specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA damage repair and cell survival. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide. One area of research is the development of new PARP inhibitors with improved efficacy and specificity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors, which can help to personalize cancer treatment. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide and other PARP inhibitors are being studied in combination with other therapies, such as immunotherapy, to enhance their efficacy. Finally, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide and other PARP inhibitors are being studied in the treatment of other diseases, such as inflammatory and neurological diseases, where PARP has been shown to play a role.
Synthesis Methods
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide can be synthesized by the reaction of 2-amino-4-phenylthiazole with N,N-diethyl-1,4-phenylenediamine in the presence of hydrobromic acid. The synthesis method has been described in detail in the literature and involves several steps of purification and characterization to obtain a pure form of N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide.
Scientific Research Applications
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been extensively used in scientific research as a PARP inhibitor. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has also been used in the study of DNA damage repair mechanisms and the role of PARP in cell survival. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been used in the development of new drugs and therapies for cancer and other diseases.
properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.BrH/c1-3-22(4-2)17-12-10-16(11-13-17)20-19-21-18(14-23-19)15-8-6-5-7-9-15;/h5-14H,3-4H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWCMYAWPOOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5934926 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)
![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)


![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)